molecular formula C9H8ClFO3 B6301307 Methyl 3-chloro-5-fluoro-2-methoxybenzoate CAS No. 2105066-17-7

Methyl 3-chloro-5-fluoro-2-methoxybenzoate

Cat. No. B6301307
CAS RN: 2105066-17-7
M. Wt: 218.61 g/mol
InChI Key: KDNJGDRHLWGHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-chloro-5-fluoro-2-methoxybenzoate” is a chemical compound with the formula C₉H₈ClFO₃ . It has a molecular weight of 218.61 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl ester, a chlorine atom, a fluorine atom, and a methoxy group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 218.61 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.

Mechanism of Action

Methyl 3-chloro-5-fluoro-2-methoxybenzoate is a synthetic compound that is used in organic synthesis for the preparation of a wide range of compounds. Its mechanism of action involves the reaction of 3-chloro-5-fluoro-2-methoxybenzaldehyde with methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90 °C for a period of 3-4 hours, yielding a white crystalline solid that is then purified by recrystallization.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor activities in vitro. It has also been found to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells. In addition, this compound has been found to have a protective effect against oxidative stress and to reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 3-chloro-5-fluoro-2-methoxybenzoate has several advantages and limitations for lab experiments. Its main advantage is that it is a relatively inexpensive compound that is widely available and easy to use. It is also relatively stable and can be stored for long periods of time. On the other hand, its main limitation is that it is a relatively toxic compound and should be handled with care.

Future Directions

The future directions for Methyl 3-chloro-5-fluoro-2-methoxybenzoate include further research into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and agrochemical industries. It is also important to investigate its potential toxicity and to develop methods to reduce its toxicity. In addition, further research should be done on its synthesis and use in the preparation of various compounds. Finally, further research should be done on its potential use in the synthesis of polymers, such as polyurethanes and polyesters.

Synthesis Methods

Methyl 3-chloro-5-fluoro-2-methoxybenzoate can be synthesized by the reaction of 3-chloro-5-fluoro-2-methoxybenzaldehyde with methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90 °C for a period of 3-4 hours. The reaction yields a white crystalline solid that is then purified by recrystallization.

Scientific Research Applications

Methyl 3-chloro-5-fluoro-2-methoxybenzoate has been used in various scientific research studies due to its wide range of applications. It has been used in the synthesis of various compounds, such as 5-fluoro-2-methoxybenzaldehyde and 5-fluoro-2-methoxybenzamide. It has also been used in the synthesis of pharmaceuticals and agrochemicals. In addition, this compound has been used in the synthesis of polymers, such as polyurethanes and polyesters.

Safety and Hazards

“Methyl 3-chloro-5-fluoro-2-methoxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is advised to wash with plenty of soap and water. If it comes in contact with the eyes, rinse cautiously with water for several minutes and seek medical attention . In case of inhalation, remove the person from exposure and consult a doctor .

properties

IUPAC Name

methyl 3-chloro-5-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNJGDRHLWGHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.